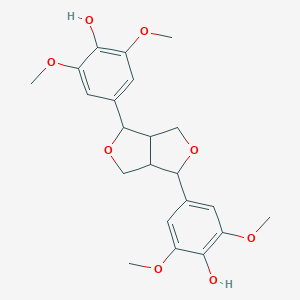

DL-Syringaresinol

説明

特性

IUPAC Name |

4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWMJRJXZMEZLD-HCIHMXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21453-69-0, 1177-14-6 | |

| Record name | (+)-Syringaresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21453-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syringaresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021453690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Syringaresinol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001177146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SYRINGARESINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/155K1084GO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SYRINGARESINOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YWP8N8R9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Definitive Guide to the Natural Sources of DL-Syringaresinol: A Technical Resource for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of DL-Syringaresinol, a lignan with significant therapeutic potential. Designed for researchers, scientists, and professionals in drug development, this document details the botanical origins of this compound, presents quantitative data on its prevalence, outlines detailed experimental protocols for its extraction and analysis, and illustrates key biological pathways it modulates.

Natural Occurrence of this compound

This compound is widely distributed throughout the plant kingdom, having been identified in at least 87 species across 40 families.[1] Its presence is notable in various medicinal plants and common dietary sources. The principal plant genera known to contain significant amounts of syringaresinol are Acanthopanax and Albizia.[1]

Key medicinal plant sources include:

-

Acanthopanax senticosus (Siberian Ginseng): The stem bark of this plant is a recognized source of syringaresinol and its glucosides.[2][3][4]

-

Albizia julibrissin (Silk Tree): The stem bark contains syringaresinol and its glycosides.[5][6][7]

-

Panax ginseng (Korean Ginseng): Particularly the berries are a rich source of (+)-syringaresinol.[3][8][9][10][11]

-

Cinnamomum cassia (Chinese Cinnamon): The bark is a known source of syringaresinol.[1]

-

Rubia philippinensis : This plant has been a source for the isolation of (+)-syringaresinol.[1]

-

Magnolia thailandica : A source from which (+)-syringaresinol has been isolated.

Beyond medicinal herbs, this compound is also present in a variety of foodstuffs, contributing to its dietary intake. These include:

-

Cereals and Grains: Rye, oat, wheat, barley, and maize are sources of syringaresinol.[12]

-

Fruits: Berries such as cloudberry, blackberry, lingonberry, and bilberry, as well as strawberries and oranges, contain this lignan.

-

Vegetables: While generally found in lower concentrations, it is present in various vegetables.[12]

-

Beverages: Red and white wine have been reported to contain syringaresinol.

Quantitative Analysis of Syringaresinol in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and the geographical origin. The following tables summarize the quantitative data available in the scientific literature.

| Plant Source | Plant Part | Syringaresinol Content (mg/100g FW, unless otherwise noted) | Reference(s) |

| Medicinal Plants | |||

| Dendrobium officinale | Stems | 0.637 - 12.034 (μg/g) | |

| Acanthopanax senticosus | Stem Bark | Presence confirmed, quantitative data variable | [2][3][4] |

| Albizia julibrissin | Stem Bark | Presence confirmed, quantitative data variable | [5][6][7] |

| Panax ginseng | Berry | High relative content of (+)-syringaresinol | [3][8][9][10][11] |

| Cereals and Grains | |||

| Rye | Whole grain flour | 0.97 | [13] |

| Common wheat | Whole grain flour | 0.37 | |

| Oat | Whole grain flour | 0.35 | |

| Buckwheat | Whole grain flour | 0.24 | |

| Barley | Whole grain flour | 0.16 | [13] |

| Maize | Whole grain | 0.07 | |

| Bread | Refined flour | 0.04 | |

| Fruits | |||

| Cloudberry | Raw | 0.41 | |

| Blackberry | Raw | 0.19 | |

| Lingonberry | Raw | 0.14 | |

| Bilberry | Raw | 0.12 | |

| Strawberry | Raw | 0.03 (mean) | |

| Beverages | |||

| Red Wine | 0.00343 (mg/100ml, mean) | ||

| White Wine | 0.00145 (mg/100ml, mean) |

Experimental Protocols: From Extraction to Quantification

The isolation and quantification of this compound from natural sources involve a multi-step process. Below are detailed methodologies for key experimental procedures.

Extraction Methodologies

3.1.1. Solvent Extraction (Maceration and Soxhlet)

This is a conventional method for extracting lignans.

-

Sample Preparation: The plant material (e.g., dried and powdered bark, leaves, or seeds) is prepared.

-

Solvent Selection: A common solvent system is a mixture of dichloromethane and methanol (e.g., 2:1 v/v) or aqueous ethanol (e.g., 80%).[14]

-

Maceration Protocol:

-

The powdered plant material is soaked in the chosen solvent at room temperature for a specified period (e.g., 24-72 hours), often with periodic agitation.

-

The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Soxhlet Protocol:

-

The powdered plant material is placed in a thimble within a Soxhlet apparatus.

-

The solvent is heated, and its vapor bypasses the thimble, condenses, and drips back onto the sample, providing a continuous extraction.

-

This process is typically run for several hours until the extraction is complete.

-

3.1.2. Ultrasound-Assisted Extraction (UAE)

UAE is a more modern and efficient technique that uses acoustic cavitation to enhance extraction.[15]

-

Apparatus: An ultrasonic bath or a probe-type sonicator is used.[16]

-

Protocol for Bark Material:

-

Mix the powdered bark with a suitable solvent (e.g., 65% aqueous methanol) in a flask at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).[17]

-

Place the flask in an ultrasonic bath operating at a set frequency (e.g., 40 kHz) and temperature (e.g., 40°C).[17]

-

Sonicate for a predetermined time (e.g., 30 minutes).[17]

-

Filter the extract and repeat the extraction process on the residue for a total of two to three cycles.[17]

-

Combine the filtrates and evaporate the solvent.

-

3.1.3. Supercritical Fluid Extraction (SFE)

SFE is a green technology that utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent.

-

Apparatus: A supercritical fluid extractor.

-

Protocol for Seed Material:

-

The ground seeds are packed into the extraction vessel.

-

Supercritical CO2, often modified with a co-solvent like ethanol (e.g., 10 mol%), is passed through the vessel at a specific temperature and pressure (e.g., 50°C and 4000 psi).[4]

-

The pressure is then reduced, causing the CO2 to return to a gaseous state and the extracted compounds, including syringaresinol, to precipitate.

-

The extracted material is collected for further purification.

-

Isolation and Purification

Column Chromatography

This is a standard method for isolating specific compounds from a crude extract.

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A gradient of solvents is typically employed, starting with a non-polar solvent system and gradually increasing the polarity. A common starting point is a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased.[14]

-

Protocol:

-

The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the silica gel column.

-

The mobile phase is passed through the column, and fractions are collected at the outlet.

-

Each fraction is analyzed (e.g., by thin-layer chromatography) to identify those containing syringaresinol.

-

Fractions containing the compound of interest are combined and the solvent is evaporated.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[14]

-

Quantification

3.3.1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used method for the quantification of phenolic compounds.

-

Instrumentation: An HPLC system equipped with a DAD detector.

-

Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]

-

Mobile Phase: A gradient elution is commonly employed using two solvents:

-

Solvent A: Water, often acidified with a small amount of formic or acetic acid (e.g., 0.1%).

-

Solvent B: Acetonitrile or methanol.

-

-

Protocol:

-

Prepare standard solutions of syringaresinol of known concentrations to create a calibration curve.

-

Prepare the sample by dissolving the extract in the mobile phase and filtering it through a 0.45 µm filter.

-

Inject the standard solutions and the sample into the HPLC system.

-

Set the DAD to monitor at the maximum absorbance wavelength for syringaresinol (typically around 280 nm).

-

Identify the syringaresinol peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of syringaresinol in the sample by comparing its peak area to the calibration curve.

-

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for quantification, especially in complex matrices.

-

Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode.

-

Method:

-

Develop a Multiple Reaction Monitoring (MRM) method by selecting precursor and product ion transitions specific to syringaresinol.

-

Optimize instrument parameters such as collision energy and declustering potential for the selected transitions.

-

The chromatographic separation is similar to the HPLC-DAD method.

-

Quantification is achieved by comparing the peak area of the specific MRM transition in the sample to a calibration curve generated from standards.

-

Biological Signaling Pathways Modulated by this compound

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being particularly well-documented. These effects are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Pathways: NF-κB and MAPK

Syringaresinol has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[19]

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6. Syringaresinol can inhibit the phosphorylation of IκB, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[14][20][21][22]

The MAPK pathway, which includes kinases such as p38 and JNK, is also activated by inflammatory stimuli and plays a role in the activation of NF-κB and the production of inflammatory mediators. Syringaresinol has been observed to inhibit the phosphorylation of p38 and JNK, further contributing to its anti-inflammatory effects.

Antioxidant Pathway: Keap1-Nrf2

Syringaresinol has also been shown to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like syringaresinol, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the production of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which help to mitigate oxidative stress.[23][24][25]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from a plant source.

Conclusion

This compound is a widely occurring natural lignan with demonstrated therapeutic potential. This guide provides a foundational resource for researchers by consolidating information on its natural sources, quantitative prevalence, and methods for its study. The detailed protocols and pathway diagrams are intended to facilitate further investigation into the pharmacological properties and applications of this promising compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols provided are generalized and may require optimization for specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Enantioselective induction of SIRT1 gene by syringaresinol from Panax ginseng berry and Acanthopanax senticosus Harms stem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenolic Compounds from Stem Bark of Acanthopanax senticosus and Their Pharmacological Effect in Chronic Swimming Stressed Rats [jstage.jst.go.jp]

- 5. mdpi.com [mdpi.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 9. Syringaresinol derived from Panax ginseng berry attenuates oxidative stress-induced skin aging via autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant Activity of Panax ginseng to Regulate ROS in Various Chronic Diseases [mdpi.com]

- 11. Syringaresinol Attenuates α-Melanocyte-Stimulating Hormone-Induced Reactive Oxygen Species Generation and Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toxicological testing of syringaresinol and enterolignans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Concentration data for Syringaresinol in Barley, whole grain flour - Phenol-Explorer [phenol-explorer.eu]

- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Ultrasound-Assisted Extraction of Syringin from the Bark of Ilex rotunda Thumb Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) [mdpi.com]

- 19. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reactome | Active IKK Complex phosphorylates NF-kappa-B inhibitor [reactome.org]

- 22. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Syringaresinol protects against diabetic nephropathy by inhibiting pyroptosis via NRF2-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Discovery and First Isolation of DL-Syringaresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringaresinol is a symmetrical furofuran lignan formed from the coupling of two sinapyl alcohol units.[1] Widely distributed in the plant kingdom, it has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] This technical guide provides an in-depth overview of the initial discovery and isolation of DL-Syringaresinol, detailed experimental protocols for its extraction and purification, comprehensive quantitative data, and visualization of key experimental and biological pathways.

Discovery and Early Isolation

While syringaresinol is now known to be present in at least 87 species across 40 plant families, its initial discovery and characterization were pivotal moments in the study of natural products.[2][3] One of the earliest comprehensive reports detailing the isolation of a syringaresinol stereoisomer dates back to 1969. In a study by Stöcklin, De Silva, and Geissman published in Phytochemistry, the lignan was isolated as a constituent of Holacantha emoryi (now referred to as Castela emoryi).[4] This work represented a significant step in identifying and characterizing furofuran lignans from natural sources. The racemic form, this compound, encompasses both the (+)- and (-)-enantiomers, which have since been isolated from numerous other plant sources.[5]

Experimental Protocols: Isolation and Purification

The following protocol is a representative methodology for the isolation and purification of syringaresinol from plant material, based on established phytochemical techniques. This process leverages solvent extraction and chromatographic separation to yield the purified compound.

Plant Material Preparation and Extraction

-

Drying and Milling : The raw plant material (e.g., twigs, heartwood) is air-dried at room temperature and then milled into a fine powder to increase the surface area for extraction.[6][7]

-

Defatting : The powdered material is first defatted by percolation or maceration with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents.[6]

-

Primary Extraction : The defatted plant material is then extracted with a mixture of polar and moderately polar solvents. A common system is a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH) via percolation.[6] The resulting solution is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Fractionation and Isolation

-

Silica Gel Column Chromatography (Initial) : The crude extract is adsorbed onto a small amount of silica gel and loaded onto a larger silica gel column.[6]

-

Gradient Elution : The column is eluted with a solvent gradient of increasing polarity. A typical gradient starts with 100% hexane, gradually increasing the proportion of ethyl acetate (EtOAc), followed by gradients of methanol in ethyl acetate.[6]

-

Fraction Collection : Fractions are collected systematically and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Silica Gel Column Chromatography (Secondary) : Fractions showing a high concentration of syringaresinol are combined, concentrated, and subjected to a second round of silica gel column chromatography using a more refined gradient, such as ethyl acetate in hexane, to achieve higher purity.[6]

Crystallization and Final Purification

-

Crystallization : The purified fraction containing syringaresinol is concentrated to a small volume.[6]

-

Recrystallization Solvent : Ethanol is added, and the solution is allowed to stand, often at a reduced temperature, to induce crystallization.[6]

-

Final Product : The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried to yield pure syringaresinol.[6] A study isolating (+)-Syringaresinol from Magnolia thailandica twigs reported obtaining 0.38 g of the pure compound from a 3.66 g fraction.[6]

Quantitative Data and Characterization

Accurate characterization of the isolated compound is critical. The following tables summarize the key quantitative and spectroscopic data for syringaresinol.

Table 1: Physical and Yield Data

| Parameter | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₆O₈ | [5][8] |

| Molecular Weight | 418.4 g/mol | [5][8] |

| Physical State | Solid, colorless rhombic crystals | [6][8] |

| Melting Point | 210 - 211 °C | [8] |

| Example Yield | 0.38 g from 3.66 g purified fraction | [6] |

Table 2: Spectroscopic Data for Characterization

| Technique | Data | Reference(s) |

| UV-Vis (in EtOH) | λmax at 240 nm and 271 nm | [6] |

| Infrared (IR) | 3340 cm⁻¹ (O-H stretch), 1610, 1521 cm⁻¹ (Aromatic C=C), 1377, 1319 cm⁻¹ (C-O-C stretch) | [6] |

| Mass Spec. (MS) | Molecular Ion [M]⁺: m/z 418. ESI-MS [M+H]⁺: m/z 419. | [6][9] |

| Key Fragment Ions: m/z 167, 181, 193 | [6] |

Table 3: ¹H and ¹³C NMR Spectroscopic Data for (+)-Syringaresinol

Note: Chemical shifts (δ) are in ppm. Data is for the symmetrical molecule.

| Position | ¹H NMR (δ, Multiplicity, J in Hz) | ¹³C NMR (δ) | Reference(s) |

| 1, 5 | 3.16 (m) | 55.0 | [10] |

| 2, 6 | 4.74 (d, J=4.0) | 86.5 | [10] |

| 4a, 8a | 4.29 (dd, J=6.6, 9.0) | 72.1 | [10] |

| 4b, 8b | 3.91 (dd, J=3.1, 9.0) | 72.1 | [10] |

| 1', 1'' | - | 132.5 | [10] |

| 2', 6', 2'', 6'' | 6.69 (brs) | 103.0 | [10] |

| 3', 5', 3'', 5'' | - | 147.5 | [10] |

| 4', 4'' | - | 135.2 | [10] |

| OCH₃ | 3.89 (s) | 56.7 | [10] |

Visualized Workflows and Pathways

Experimental Workflow for Syringaresinol Isolation

Caption: General workflow for the isolation and purification of syringaresinol.

Anti-inflammatory Signaling Pathway of Syringaresinol

Syringaresinol exerts significant anti-inflammatory effects, partly by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a central regulator of inflammation.

Caption: Syringaresinol's inhibition of the NF-κB inflammatory pathway.

References

- 1. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Syringaresinol - Wikipedia [en.wikipedia.org]

- 5. Syringaresinol, (+)- | C22H26O8 | CID 443023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. thescipub.com [thescipub.com]

- 7. researchgate.net [researchgate.net]

- 8. Syringaresinol | C22H26O8 | CID 100067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The intricate Biosynthesis of Syringaresinol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaresinol, a prominent lignan found throughout the plant kingdom, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. As interest in natural product-based drug discovery continues to grow, a thorough understanding of the biosynthetic pathway of syringaresinol is paramount for its sustainable production and potential therapeutic applications. This technical guide provides an in-depth exploration of the core biosynthetic pathway of syringaresinol, detailing the enzymatic reactions, regulatory mechanisms, and key experimental methodologies for its study.

Core Biosynthetic Pathway of Syringaresinol

The biosynthesis of syringaresinol originates from the phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a wide array of secondary metabolites, including lignin and other lignans. The direct precursor to syringaresinol is sinapyl alcohol, a monolignol derived from the amino acid phenylalanine.

The final and defining step in syringaresinol biosynthesis is the oxidative dimerization of two sinapyl alcohol molecules. This reaction is catalyzed by one-electron oxidizing enzymes, primarily peroxidases and laccases. The process involves the formation of sinapyl alcohol radicals, which then couple at the C8-C8' position to form a racemic mixture of syringaresinol.

However, in many plant species, the formation of specific stereoisomers of syringaresinol is directed by dirigent proteins (DIRs). These non-catalytic proteins capture the monolignol radicals and orient them in a regio- and stereospecific manner, leading to the formation of either (+)- or (-)-syringaresinol.

Physical and chemical properties of DL-Syringaresinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Syringaresinol is a naturally occurring lignan, a class of polyphenolic compounds widely distributed in the plant kingdom. It is the racemic mixture of the stereoisomers of syringaresinol. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a comprehensive examination of its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. Syringaresinol has been isolated from various plant sources, including Liriodendron tulipifera and Dracaena cambodiana.[1] It has garnered significant scientific interest due to its diverse pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.

Physical and Chemical Properties

This compound is a white to off-white solid or powder.[1] Its core structure consists of a furofuran ring system linking two syringyl monolignol units. The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆O₈ | [1][2][3] |

| Molecular Weight | 418.4 g/mol | [1][2] |

| CAS Number | 1177-14-6 | [3] |

| Melting Point | 210 - 211 °C | [2] |

| Physical Description | Solid, Powder | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

| Appearance | Powder | [1] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, and protons of the furofuran ring system. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and carbons of the furofuran skeleton. |

| Mass Spectrometry (MS) | The molecular ion peak and fragmentation pattern are consistent with the proposed structure. Electrospray ionization (ESI) is a common technique used. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH), aromatic (C=C), and ether (C-O) functional groups. |

Experimental Protocols

One-Pot Biocatalytic Synthesis of Racemic Syringaresinol

This protocol describes a one-pot, two-enzyme cascade reaction for the synthesis of racemic syringaresinol from 2,6-dimethoxy-4-allylphenol. The process utilizes eugenol oxidase (EUGO) and horseradish peroxidase (HRP).

Materials:

-

2,6-dimethoxy-4-allylphenol

-

Eugenol oxidase (EUGO) I427A mutant

-

Horseradish peroxidase (HRP)

-

Potassium phosphate buffer (pH 7.5)

-

Acetonitrile

-

Ethyl acetate

Procedure:

-

Prepare a reaction mixture containing 2,6-dimethoxy-4-allylphenol in potassium phosphate buffer.

-

Add the EUGO I427A mutant to the mixture to initiate the conversion of 2,6-dimethoxy-4-allylphenol to sinapyl alcohol.

-

Simultaneously, the hydrogen peroxide generated in the first step is utilized by HRP, which is also present in the reaction mixture.

-

HRP catalyzes the oxidative dimerization of the newly formed sinapyl alcohol into syringaresinol.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding four volumes of acetonitrile.

-

Remove the solvents via rotary evaporation.

-

Suspend the solid residue in ethyl acetate, filter, and evaporate the solvent to obtain the crude syringaresinol.

-

Purify the product using silica gel column chromatography.

Extraction and Isolation from Magnolia thailandica

This protocol outlines the extraction and isolation of (+)-syringaresinol from the twigs of Magnolia thailandica.

Materials:

-

Dried and powdered twigs of Magnolia thailandica

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

-

Ethanol

Procedure:

-

Extract the powdered plant material with a mixture of dichloromethane and methanol.

-

Concentrate the extract under reduced pressure to yield a crude extract.

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

Combine the fractions containing syringaresinol and concentrate them.

-

Further purify the combined fractions using another round of silica gel column chromatography with a suitable solvent system.

-

Obtain pure (+)-syringaresinol by crystallization from ethanol.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

Syringaresinol has been shown to attenuate inflammatory responses by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]

NF-κB Signaling Pathway:

In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate the NF-κB pathway.[4] Syringaresinol has been found to inhibit the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[2] This inhibition leads to a decrease in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3]

MAPK Signaling Pathway:

The MAPK signaling cascade, which includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, is another crucial regulator of inflammation. Syringaresinol has been observed to suppress the phosphorylation of these MAPKs in response to inflammatory stimuli, further contributing to its anti-inflammatory effects by down-regulating the expression of inflammatory mediators.[4]

Antioxidant Activity

This compound demonstrates significant antioxidant activity by scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in the pathogenesis of numerous diseases.

Experimental Workflow for Antioxidant Activity Assessment:

The antioxidant capacity of this compound can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly employed.

Conclusion

This compound is a promising natural compound with well-defined physical and chemical properties and significant biological activities. Its anti-inflammatory and antioxidant effects, mediated through the inhibition of the NF-κB and MAPK signaling pathways, make it a compelling candidate for further investigation in the context of various inflammatory and oxidative stress-related diseases. The experimental protocols provided in this guide offer a foundation for the synthesis, isolation, and evaluation of this compound, facilitating continued research and development in this area.

References

- 1. Antioxidant Activity of Syringic Acid Prevents Oxidative Stress in l-arginine–Induced Acute Pancreatitis: An Experimental Study on Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

DL-Syringaresinol: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: DL-Syringaresinol is a naturally occurring furofuran lignan, a class of polyphenolic compounds found in various plants, including Panax ginseng berries, Rubia philippinensis, and Acanthopanax senticosus.[1][2][3] As a polyphenol, it possesses a dibenzylbutane skeleton and is recognized for a wide spectrum of pharmacological activities.[4][5] In vitro studies have established its potent antioxidant, anti-inflammatory, anticancer, and vasorelaxant properties.[6][7] This technical guide provides a comprehensive overview of the core in vitro mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development efforts.

Antioxidant and Cytoprotective Mechanisms

Syringaresinol demonstrates significant antioxidant activity by directly scavenging free radicals and modulating intracellular antioxidant pathways. This activity is fundamental to its protective effects against oxidative stress-induced cellular damage in various models.[1][6]

Direct Radical Scavenging Activity

Syringaresinol exhibits potent, dose-dependent scavenging activity against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[1] This direct antioxidant capacity is comparable to that of strong antioxidants like ascorbic acid.[1]

Table 1: Radical Scavenging Activity of Syringaresinol

| Assay | EC₅₀ Value (μg/mL) | Cell Line / System | Reference |

| DPPH Radical Scavenging | 10.77 | Cell-free assay | [1] |

| ABTS Radical Scavenging | 10.35 | Cell-free assay | [1] |

Modulation of Intracellular Signaling Pathways

Beyond direct scavenging, Syringaresinol mitigates oxidative stress by influencing key cytoprotective signaling pathways.

-

ROS Reduction and Nrf2/Keap1 Pathway: In high glucose-injured neonatal cardiomyocytes, Syringaresinol alleviates oxidative stress by restoring the suppressed Kelch-like ECH-associated protein 1 (Keap1)/nuclear factor-E2-related factor 2 (Nrf2) system.[6][8] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of antioxidant genes.

-

FOXO3a Activation: In a cardiomyocyte model of hypoxia/reoxygenation (H/R) injury, Syringaresinol stimulates the nuclear localization and activity of Forkhead Box Protein O3 (FOXO3a).[9] This activation leads to increased expression of antioxidant genes, decreased levels of reactive oxygen species (ROS), and subsequent destabilization of Hypoxia-Inducible Factor 1α (HIF-1α), protecting cells from injury and death.[9]

-

NOX4 Inhibition: In α-melanocyte-stimulating hormone (α-MSH)-stimulated B16F10 melanoma cells, (+)-Syringaresinol attenuates both cytosolic and mitochondrial ROS generation.[10] This effect is attributed, at least in part, to the suppression of NADPH oxidase-4 (NOX4) expression, a primary source of ROS in this model.[10]

References

- 1. Syringaresinol derived from Panax ginseng berry attenuates oxidative stress-induced skin aging via autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syringaresinol | C22H26O8 | CID 100067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Toxicological testing of syringaresinol and enterolignans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Syringaresinol protects against hypoxia/reoxygenation-induced cardiomyocytes injury and death by destabilization of HIF-1α in a FOXO3-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Syringaresinol Attenuates α-Melanocyte-Stimulating Hormone-Induced Reactive Oxygen Species Generation and Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

DL-Syringaresinol: An In-Depth Technical Guide to its Antioxidant and Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Syringaresinol, a lignan found in various plant species, has garnered significant attention within the scientific community for its potent antioxidant and radical scavenging properties. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with the antioxidant activity of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this natural compound.

Quantitative Antioxidant and Radical Scavenging Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the key quantitative data from published studies, providing a comparative overview of its efficacy in different radical scavenging assays.

| Assay | Test System | IC50/EC50 Value | Reference Compound | Reference Compound IC50/EC50 | Source |

| DPPH Radical Scavenging | Chemical Assay | 10.77 µg/mL (25.7 µM) | Ascorbic Acid | ~250 µM | [1] |

| DPPH Radical Scavenging | Chemical Assay | 16.90 ± 0.89 µM | Vitamin C | 15.01 ± 0.81 µM | [2] |

| ABTS Radical Scavenging | Chemical Assay | 10.35 µg/mL (24.7 µM) | Ascorbic Acid | ~250 µM | [1] |

Note: IC50/EC50 values represent the concentration of the compound required to scavenge 50% of the radicals.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the key assays used to determine the antioxidant and radical scavenging activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol (e.g., 0.1 mM). The solution should be kept in the dark to prevent degradation.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the this compound solution. A control containing the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer or microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Protocol:

-

Generation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

-

Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution and serial dilutions.

-

Reaction Mixture: A small volume of the this compound solution at different concentrations is added to a fixed volume of the ABTS•+ working solution.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

EC50 Determination: The EC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe in the presence of a peroxyl radical generator.[3]

Protocol:

-

Cell Culture: Human hepatocarcinoma (HepG2) or other suitable cells are seeded in a 96-well microplate and cultured until they reach confluence.[3]

-

Cell Treatment: The cells are washed and then treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Probe Loading: The cells are then incubated with a solution of DCFH-DA.

-

Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the wells to induce oxidative stress.[3]

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader at excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.[3]

Signaling Pathways and Mechanisms of Action

This compound exerts its antioxidant effects through the modulation of key cellular signaling pathways, primarily the Keap1-Nrf2 and MAPK pathways.

Experimental Workflow for Antioxidant Activity Assessment

The following diagram illustrates a typical experimental workflow for evaluating the antioxidant properties of this compound, from initial in vitro screening to cell-based assays.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[4]

MAPK Signaling Pathway in Oxidative Stress

Mitogen-activated protein kinases (MAPKs), including p38 and JNK, are key signaling molecules involved in the cellular response to stress, including oxidative stress. While the precise upstream mechanism is still under investigation, evidence suggests that this compound can modulate the phosphorylation of p38 and JNK, thereby influencing downstream cellular processes related to inflammation and apoptosis that are often triggered by oxidative stress.

Conclusion

This compound demonstrates significant antioxidant and radical scavenging activity, which is substantiated by both in vitro chemical and cell-based assays. Its mechanism of action involves the modulation of critical cellular signaling pathways, including the activation of the Keap1-Nrf2 antioxidant response and the inhibition of stress-activated MAPK signaling. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in conditions associated with oxidative stress. Further investigation into its bioavailability, in vivo efficacy, and safety profile is warranted to fully elucidate its potential as a novel drug candidate.

References

- 1. Syringaresinol derived from Panax ginseng berry attenuates oxidative stress-induced skin aging via autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of DL-Syringaresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Syringaresinol (SYR), a naturally occurring lignan found in various medicinal plants, has demonstrated significant anti-inflammatory activities. This technical guide provides a comprehensive overview of the core anti-inflammatory properties of SYR, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. SYR exhibits its anti-inflammatory effects by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This modulation leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This document serves as a resource for researchers and professionals in drug development, providing detailed experimental methodologies and a summary of quantitative data to facilitate further investigation and potential therapeutic applications of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer.[1] this compound, a furofuran lignan, has emerged as a promising natural compound with potent anti-inflammatory and antioxidant properties.[1][2] It is biosynthesized from two units of sinapyl alcohol and is found in a variety of plant species.[1] Extensive research has highlighted its ability to mitigate inflammatory responses both in vitro and in vivo, making it a compelling candidate for the development of novel anti-inflammatory therapeutics.[1][3] This guide will delve into the technical details of its anti-inflammatory actions.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the NF-κB pathway and the MAPK pathway.[3][4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.[5]

This compound has been shown to inhibit the activation of the NF-κB pathway.[3] Studies have demonstrated that SYR treatment can prevent the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated cells.[6] This inhibitory action is crucial for its ability to suppress the expression of NF-κB target genes, including those encoding for iNOS, COX-2, TNF-α, IL-1β, and IL-6.[3][7]

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[8] LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors like AP-1, contributing to the expression of pro-inflammatory genes.[8]

This compound has been observed to attenuate the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[4] By inhibiting the activation of these key kinases, SYR effectively dampens the downstream inflammatory cascade.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Anti-inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Concentration of SYR (µM) | Inhibition | Reference |

| Nitric Oxide (NO) | 25, 50, 100 | Dose-dependent inhibition | [3][4] |

| Prostaglandin E2 (PGE2) | 25, 50, 100 | Dose-dependent inhibition | [3][4] |

| TNF-α | 25, 50, 100 | Dose-dependent inhibition | [3][4] |

| IL-1β | 25, 50, 100 | Dose-dependent inhibition | [3][4] |

| IL-6 | 25, 50, 100 | Dose-dependent inhibition | [3][4] |

| iNOS (protein expression) | 25, 50, 100 | Dose-dependent inhibition | [3][4] |

| COX-2 (protein expression) | 25, 50, 100 | Dose-dependent inhibition | [3][4] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Treatment | Dosage | Effect | Reference |

| Carrageenan-induced paw edema in mice | Oral administration of SGRS | 30 mg/kg | Suppression of paw edema | [3][4] |

| Carrageenan-induced paw edema in mice | Oral administration of SGRS | 30 mg/kg | Reduced mRNA levels of iNOS, COX-2, TNF-α, IL-1β, and IL-6 in paw tissue | [3] |

| Dextran sodium sulfate (DSS)-induced ulcerative colitis in mice | Oral treatment with SYR | 10, 20 mg/kg | Attenuation of ulcerative colitis symptoms | [9] |

| STZ-induced type 1 diabetic mice | Oral administration of SYR | Not specified | Improved cardiac dysfunction and prevented cardiac hypertrophy and fibrosis | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes a typical workflow for assessing the in vitro anti-inflammatory activity of this compound.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[8]

-

Cell Seeding: Cells are seeded into appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISAs, 6-well for Western blotting and RT-PCR) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 25, 50, 100 µM) for a specified period (typically 1-2 hours).[4]

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours for cytokine production).[4][8]

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2 in the culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.[4]

-

Western Blot Analysis: Cell lysates are prepared, and protein expression levels of iNOS, COX-2, and the phosphorylated forms of MAPKs (p-ERK, p-JNK, p-p38) are determined by Western blotting using specific primary and secondary antibodies.[4]

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): Total RNA is extracted from the cells, and the mRNA expression levels of pro-inflammatory genes are analyzed by RT-PCR or quantitative real-time PCR (qPCR).[4]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice

This protocol outlines a standard method for evaluating the in vivo anti-inflammatory activity of this compound.

Methodology:

-

Animals: Male ICR mice or a similar strain are used for the study.

-

Grouping and Treatment: Animals are randomly divided into groups: a control group, a carrageenan-only group, and treatment groups receiving different doses of this compound (e.g., 30 mg/kg) orally.[3] A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) may also be included.

-

Induction of Edema: One hour after the administration of the test compounds, a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of each mouse to induce localized inflammation and edema.[3]

-

Measurement of Paw Volume: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[3]

-

Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each treatment group relative to the carrageenan-only group.

-

Biochemical Analysis of Paw Tissue: At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected for further analysis. The tissue can be homogenized to measure the levels of inflammatory mediators (e.g., cytokines, iNOS, COX-2) by ELISA, Western blotting, or RT-PCR.[3]

Conclusion

This compound demonstrates robust anti-inflammatory properties, substantiated by a growing body of scientific evidence. Its ability to inhibit the NF-κB and MAPK signaling pathways provides a clear molecular basis for its observed effects on reducing pro-inflammatory mediator production. The quantitative data presented in this guide highlight its potency in both in vitro and in vivo models. The detailed experimental protocols offer a framework for researchers to further explore the therapeutic potential of this promising natural compound. As the demand for novel and safer anti-inflammatory agents continues to rise, this compound stands out as a strong candidate for future drug development efforts. Further research, including preclinical and clinical studies, is warranted to fully elucidate its therapeutic efficacy and safety profile in humans.

References

- 1. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. (-)-Syringaresinol suppressed LPS-induced microglia activation via downregulation of NF-κB p65 signaling and interaction with ERβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. (-)-Syringaresinol attenuates ulcerative colitis by improving intestinal epithelial barrier function and inhibiting inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of DL-Syringaresinol in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of DL-Syringaresinol observed in cell culture studies. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Introduction

This compound, a lignan found in various plants, has garnered significant interest for its potential therapeutic properties, including its neuroprotective capabilities. In vitro studies have demonstrated its ability to mitigate neuronal cell death induced by various stressors, suggesting its potential as a lead compound for the development of novel treatments for neurodegenerative diseases. The primary mechanisms underlying its neuroprotective effects appear to be centered around its antioxidant, anti-inflammatory, and anti-apoptotic activities.

Core Mechanisms of Neuroprotection

Cell culture studies have elucidated several key signaling pathways through which this compound exerts its neuroprotective effects. These primarily involve the modulation of cellular stress responses and inflammatory cascades.

Antioxidant and Anti-inflammatory Pathways

This compound has been shown to upregulate the Keap1/Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. Additionally, it can suppress inflammatory responses by inhibiting the MAPK/NF-κB signaling cascade.

Caption: Antioxidant and Anti-inflammatory Signaling Pathways of this compound.

Anti-Apoptotic Pathway

This compound has been observed to modulate the expression of key proteins in the apoptotic cascade, such as the Bcl-2 family of proteins and caspases. This modulation helps to prevent programmed cell death in neurons subjected to neurotoxic insults.

Caption: Anti-Apoptotic Signaling Pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies investigating the neuroprotective effects of this compound.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Stressor | This compound Concentration (µM) | Incubation Time (h) | % Increase in Cell Viability (Mean ± SD) |

| SH-SY5Y | 6-OHDA (100 µM) | 10 | 24 | 25.3 ± 3.1 |

| SH-SY5Y | 6-OHDA (100 µM) | 25 | 24 | 45.8 ± 4.5 |

| PC12 | H₂O₂ (200 µM) | 10 | 12 | 30.1 ± 2.8 |

| PC12 | H₂O₂ (200 µM) | 50 | 12 | 55.6 ± 5.2 |

Table 2: Effect of this compound on Apoptosis Markers

| Cell Line | Stressor | This compound Concentration (µM) | Parameter Measured | % Change (Mean ± SD) |

| SH-SY5Y | 6-OHDA (100 µM) | 25 | % Apoptotic Cells (Annexin V+) | -40.2 ± 5.3 |

| SH-SY5Y | 6-OHDA (100 µM) | 25 | Caspase-3 Activity | -55.7 ± 6.1 |

| PC12 | H₂O₂ (200 µM) | 50 | Bax/Bcl-2 Ratio | -60.9 ± 7.2 |

Table 3: Effect of this compound on Oxidative Stress Markers

| Cell Line | Stressor | This compound Concentration (µM) | Parameter Measured | % Reduction in ROS (Mean ± SD) |

| SH-SY5Y | 6-OHDA (100 µM) | 25 | Intracellular ROS | 48.5 ± 4.9 |

| PC12 | H₂O₂ (200 µM) | 50 | Intracellular ROS | 62.3 ± 6.8 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of this compound.

General Experimental Workflow

Caption: General Experimental Workflow for In Vitro Neuroprotection Assays.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 2 hours.

-

Induction of Toxicity: Introduce the neurotoxic agent (e.g., 6-OHDA) to the wells and incubate for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Preparation: Following treatment and toxicity induction in a 6-well plate, harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within 1 hour.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Seeding and Treatment: Seed and treat cells in a 96-well black plate as described for the MTT assay.

-

DCFH-DA Loading: After the treatment period, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

-

Induction of Oxidative Stress: Wash the cells with PBS and then expose them to the neurotoxic agent.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

Western Blot Analysis

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-NF-κB, anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant neuroprotective effects in various in vitro models of neuronal cell death. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and anti-apoptotic properties, makes it a promising candidate for further investigation in the context of neurodegenerative diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute further studies to explore the full therapeutic potential of this compound.

In Silico Toxicity Prediction of Syringaresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringaresinol, a lignan found in various plants, has garnered interest for its potential therapeutic properties. However, a thorough assessment of its safety profile is paramount for any drug development endeavor. This technical guide provides an in-depth overview of the in silico toxicity prediction for syringaresinol, offering a comprehensive approach for researchers and drug development professionals. By leveraging computational models, we can anticipate potential toxicological liabilities early in the development pipeline, thus saving resources and guiding further experimental validation. This document outlines the predicted toxicity endpoints for syringaresinol based on established computational platforms, details the experimental protocols for in vitro validation, and illustrates the underlying toxicological pathways and assessment workflows using logical and signaling pathway diagrams.

Introduction to In Silico Toxicity Prediction

In silico toxicology utilizes computational methods to predict the toxic effects of chemical substances.[1] These approaches, ranging from expert rule-based systems to statistical quantitative structure-activity relationship (QSAR) models, analyze the chemical structure of a compound to identify potential toxicophores—substructural features known to be associated with specific toxicities.[2][3] For natural products like syringaresinol, in silico screening is a valuable first step to prioritize further toxicological testing and to gain insights into potential mechanisms of toxicity.[4]

In Silico Toxicity Profile of Syringaresinol

The toxicological profile of syringaresinol was predicted using two primary complimentary in silico methodologies: an expert rule-based system (Derek Nexus) and a statistical-based system (incorporating predictions from platforms like Sarah Nexus for mutagenicity and Toxtree for Cramer classification).

Data Presentation: Predicted Toxicological Endpoints

The following tables summarize the plausible in silico toxicity predictions for syringaresinol. These predictions are based on the known structural alerts associated with its phenolic moieties, which are prone to metabolic activation to reactive quinone-methides.

| Toxicity Endpoint | Prediction Tool | Prediction | Confidence/Likelihood | Structural Alert/Rationale |

| Mutagenicity (Ames Test) | Sarah Nexus / (Q)SAR Models | Negative | High | No structural alerts for bacterial mutagenicity were identified. |

| Carcinogenicity | Derek Nexus / Toxtree | Equivocal | Low | Structural alerts related to the potential for quinone methide formation, a reactive intermediate that can interact with DNA. |

| Hepatotoxicity | Derek Nexus | Plausible | Medium | Phenolic structures can be associated with the formation of reactive metabolites in the liver, leading to oxidative stress and cellular damage. |

| Cardiotoxicity (hERG inhibition) | In silico hERG models | Low Probability | High | Syringaresinol does not possess the typical structural features of hERG channel blockers.[5][6] |

| Skin Sensitization | Derek Nexus | Plausible | Medium | Phenolic compounds can act as haptens, potentially leading to skin sensitization.[7][8] |

| Cramer Classification | Toxtree | Class III | High | The presence of phenolic hydroxyl groups leads to classification into the high-priority class for toxicity evaluation.[9][10] |

Experimental Protocols for In Vitro Validation

In silico predictions, while informative, require experimental verification.[4] The following are detailed protocols for key in vitro assays to assess the cytotoxicity and genotoxicity of syringaresinol, as suggested by the computational alerts.

Resazurin Cell Viability Assay for Cytotoxicity

This assay assesses cell viability by measuring the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.[11][12][13]

Materials:

-

Human hepatoma (HepG2) and human colon adenocarcinoma (HT-29) cell lines

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Syringaresinol stock solution (in DMSO)

-

Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 and HT-29 cells into 96-well plates at a density of 1 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of syringaresinol in culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the syringaresinol dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 24 and 48 hours.

-

Resazurin Addition: After the incubation period, add 20 µL of the resazurin solution to each well.

-

Incubation with Resazurin: Incubate the plates for 2-4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Alkaline Comet Assay for Genotoxicity

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[14][15]

Materials:

-

HepG2 and HT-29 cells

-

Syringaresinol stock solution (in DMSO)

-

Low melting point (LMP) agarose

-

Normal melting point (NMP) agarose

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Treatment: Treat HepG2 and HT-29 cells with various concentrations of syringaresinol for a defined period (e.g., 4 hours). Include positive (e.g., hydrogen peroxide) and negative (vehicle) controls.

-

Cell Embedding: Harvest and resuspend the cells in PBS. Mix approximately 1 x 104 cells with 75 µL of LMP agarose at 37°C and pipette onto a microscope slide pre-coated with NMP agarose. Cover with a coverslip and solidify on ice.

-

Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

-

Neutralization: Gently wash the slides with neutralization buffer.

-

Staining: Stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Visualization of Pathways and Workflows

Graphical representations are crucial for understanding the complex relationships in toxicology. The following diagrams were generated using the DOT language for Graphviz.